Timosaponin A1

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer vielfältigen pharmakologischen Aktivitäten, darunter entzündungshemmende, krebshemmende und neuroprotektive Wirkungen, erhebliche Aufmerksamkeit erlangt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Herstellung von Timosaponin A1 erfolgt üblicherweise durch Extraktion aus den Rhizomen von Anemarrhena asphodeloides Bunge. Der Extraktionsprozess umfasst mehrere Schritte wie Trocknen, Mahlen und Lösemittelextraktion mit Ethanol oder Methanol . Der Rohextrakt wird dann chromatographischen Verfahren, einschließlich der Hochleistungsflüssigkeitschromatographie (HPLC), unterzogen, um this compound zu isolieren und zu reinigen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Die Verwendung fortschrittlicher chromatographischer Techniken und enzymatischer Methoden kann die Ausbeute und Reinheit von this compound verbessern . Darüber hinaus wurde die Salzverarbeitung von Anemarrhenae Rhizoma eingesetzt, um die Konzentration von this compound zu erhöhen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

1. Anti-Cancer Properties

Timosaponin A1 exhibits potent anti-cancer effects across various cancer types. Research indicates that it selectively induces apoptosis in cancer cells while sparing normal cells. The mechanisms underlying these effects include:

- Induction of Apoptosis : this compound triggers apoptotic pathways by modulating key proteins involved in cell survival and death. For instance, it has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1 while promoting the release of cytochrome c from mitochondria, leading to caspase activation .

- Cell Cycle Arrest : Studies demonstrate that this compound can induce cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation .

- Targeting Specific Pathways : It affects various signaling pathways, including mTOR and NF-κB, which are pivotal in cancer progression and survival .

2. Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from degeneration. Its neuroprotective properties are attributed to:

- Reduction of Oxidative Stress : By scavenging reactive oxygen species (ROS), this compound helps mitigate oxidative damage in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's .

- Anti-Inflammatory Actions : It reduces the expression of pro-inflammatory cytokines, thereby potentially alleviating neuroinflammation associated with various neurological disorders .

3. Anti-Inflammatory Effects

The compound demonstrates significant anti-inflammatory activity, making it a candidate for treating inflammatory diseases:

- Inhibition of Cytokine Production : this compound has been observed to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which play critical roles in chronic inflammation .

- Modulation of Immune Responses : Its ability to modulate immune responses may offer therapeutic benefits in conditions characterized by excessive inflammation .

Therapeutic Potential in Metabolic Disorders

Recent studies suggest that this compound may have beneficial effects on metabolic disorders such as obesity and diabetes:

- Regulation of Lipid Metabolism : It has been shown to influence lipid metabolism positively by reducing adipocyte differentiation and promoting lipolysis .

- Improvement of Insulin Sensitivity : this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating its potential role in managing type 2 diabetes .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

| Study | Application | Findings |

|---|---|---|

| King et al. (2009) | Anti-Cancer | Demonstrated selective cytotoxicity towards cancer cells without affecting normal cells. |

| Kim et al. (2019) | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell lines treated with this compound. |

| Jung et al. (2016) | Inflammation | Reported significant inhibition of TNF-α production in macrophages treated with this compound. |

| Pan et al. (2013) | Metabolic Disorders | Indicated improved insulin sensitivity and reduced lipid accumulation in adipocytes. |

Wirkmechanismus

Target of Action

Timosaponin A1, a flavonoid steroidal saponin isolated from Anemarrhena asphodeloides Bunge , has been found to interact with various targets. It’s worth noting that Timosaponin AIII, a similar compound, has been found to interact with targets such as VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, acetylcholinesterase (AChE), and others . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .

Mode of Action

It has been suggested that this compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, Timosaponin AIII has been found to inhibit the activation of NF-κB and MAPK, which are involved in inflammation and cell proliferation .

Pharmacokinetics

It has been suggested that the bioavailability of similar compounds, such as timosaponin aiii, may be influenced by factors such as dosage form and route of administration .

Result of Action

This compound has been found to exert various molecular and cellular effects. For instance, it has been suggested to inhibit cell proliferation and migration, induce cell cycle arrest, and trigger cell death in various cancer cell lines . These effects are likely a result of this compound’s interaction with its targets and its influence on various cellular processes .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the processing of Anemarrhena asphodeloides Bunge, from which this compound is isolated, can affect the concentrations of active components, including this compound . Furthermore, factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of this compound .

Biochemische Analyse

Biochemical Properties

Timosaponin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) pathways . Additionally, this compound interacts with the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, modulating cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces autophagy and apoptosis, leading to cell death . It also affects cell signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are critical for cell growth and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, thereby enhancing cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits PDE5, resulting in elevated cGMP levels and activation of the cGMP/PKG signaling pathway . This pathway plays a crucial role in regulating cell growth, apoptosis, and other cellular functions. Additionally, this compound modulates the activity of the EGFR and PI3K/Akt pathways, leading to changes in cell proliferation, survival, and metabolism . This compound also induces autophagy by promoting the formation of autophagic vacuoles and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its activity and potency . Prolonged exposure to this compound can lead to degradation and reduced efficacy . In in vitro studies, this compound has been shown to induce autophagy and apoptosis in a time-dependent manner, with early autophagic responses followed by apoptotic cell death . In in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and enhanced neuroprotection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . In cancer models, this compound has been shown to inhibit tumor growth in a dose-dependent manner, with higher doses leading to greater inhibition of tumor proliferation and metastasis . Additionally, this compound has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer’s disease .

Metabolic Pathways

This compound is involved in several metabolic pathways, including deglycosylation and oxidation reactions . In vivo studies have shown that this compound undergoes biotransformation in the liver and intestines, resulting in the formation of various metabolites . These metabolites are further processed and excreted through the urine and feces . This compound also interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high efflux transport, which is mediated by transporters such as P-glycoprotein (P-gp) . This efflux transport limits the intracellular accumulation of this compound, affecting its bioavailability and efficacy . In animal models, this compound has been shown to distribute to various tissues, including the liver, kidneys, and brain . The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and promotes the release of cytochrome c, leading to apoptosis . Additionally, this compound is involved in the formation of autophagic vacuoles, which are essential for the autophagic process . The localization of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Timosaponin A1 typically involves extraction from the rhizomes of Anemarrhena asphodeloides Bunge. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol . The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and enzymatic methods can enhance the yield and purity of this compound . Additionally, salt processing of Anemarrhenae Rhizoma has been employed to increase the concentration of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Timosaponin A1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Hydrolyse . Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit veränderten pharmakologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Timosaponin AIII: Ein weiteres Steroidsaponin, das aus Anemarrhena asphodeloides Bunge isoliert wurde und ähnliche pharmakologische Aktivitäten aufweist.

Timosaponin BIII: Zeigt blutzuckersenkende und entzündungshemmende Wirkungen.

Sarsasapogenin: Ein Sapogenin mit krebshemmenden und entzündungshemmenden Eigenschaften.

Einzigartigkeit

Timosaponin A1 ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die es ihm ermöglicht, mit einer Vielzahl von molekularen Zielstrukturen und Pfaden zu interagieren . Seine Fähigkeit, mehrere Signalwege gleichzeitig zu modulieren, macht es zu einer vielseitigen Verbindung mit potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten .

Biologische Aktivität

Timosaponin A1 is a saponin compound derived from various plant sources, particularly those used in traditional Chinese medicine. While research on this compound itself is limited, studies on its analogues, particularly Timosaponin A-III and B-II, provide insights into its potential biological activities. This article summarizes the biological activity of this compound based on available literature, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Timosaponins

Timosaponins are steroidal saponins known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This compound is structurally similar to Timosaponin A-III and B-II, which have been studied extensively for their pharmacological properties.

1. Anticancer Activity

Although specific studies on this compound are scarce, the following findings regarding its analogues suggest potential anticancer properties:

- Timosaponin A-III has demonstrated significant cytotoxic effects across various cancer cell lines. It induces apoptosis through mechanisms involving the activation of caspases and mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) production and cytochrome c release .

- Timosaponin B-II has shown anti-inflammatory effects that may contribute to its anticancer activity by reducing inflammation-related tumor promotion .

The mechanisms by which Timosaponins exert their biological effects include:

- Induction of Apoptosis : Timosaponin A-III promotes apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial integrity .

- Cell Cycle Arrest : Studies indicate that Timosaponin A-III can induce cell cycle arrest at the G2/M phase in non-small cell lung cancer (NSCLC) cells .

- Autophagy Induction : Research shows that Timosaponin A-III induces autophagy prior to apoptosis in HeLa cells. This process is characterized by the formation of autophagic vacuoles and is believed to have a protective role against apoptosis .

3. Antiangiogenic Effects

Timosaponin A-III has been reported to exhibit antiangiogenic properties through the inhibition of vascular endothelial growth factor (VEGF) signaling pathways. This effect was observed in human umbilical vein endothelial cells (HUVECs) and zebrafish models, suggesting its potential utility in cancer treatment by inhibiting tumor neovascularization .

Summary of Findings

Case Studies

While direct case studies focusing exclusively on this compound are lacking, the following highlights from related compounds illustrate potential avenues for future research:

-

Timosaponin A-III in Cancer Treatment :

- In vitro studies have shown that treatment with Timosaponin A-III results in significant reductions in cell viability across various cancer cell lines, including breast and lung cancers.

- Animal models demonstrated that administration of Timosaponin A-III led to decreased tumor volumes and improved survival rates.

-

Potential Applications :

- The promising anticancer activities observed in related compounds suggest that further investigation into this compound could reveal similar therapeutic potentials.

Eigenschaften

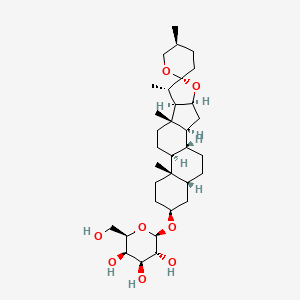

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEIIZNXGCIAAL-MYNIFUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?

A1: The identification of this compound in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of this compound and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.